4-Bromo-7-methoxybenzofuran
Description
Properties
Molecular Formula |
C9H7BrO2 |
|---|---|
Molecular Weight |
227.05 g/mol |
IUPAC Name |
4-bromo-7-methoxy-1-benzofuran |
InChI |
InChI=1S/C9H7BrO2/c1-11-8-3-2-7(10)6-4-5-12-9(6)8/h2-5H,1H3 |
InChI Key |
TXCXPIXLGOKOTF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=C(C=C1)Br)C=CO2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Pharmacological and Industrial Relevance
- This compound : Patent dominance suggests applications in drug intermediates or agrochemicals, though specific biological data are absent .
- Sulfinyl and Methyl Derivatives: Exhibit notable antifungal and antitumor activities. For instance, 3-ethylsulfinyl-5-bromo derivatives demonstrate structural versatility for modulating pharmacological targets .
- Nitro- and Carboxylic Acid-Substituted Analogues : The nitro group in 5-bromo-7-methoxy-2-nitrobenzofuran enhances electrophilicity for further functionalization, while carboxylic acid derivatives (e.g., 4-bromo-2-methyl-7-carboxylic acid) improve solubility for biomedical applications .
Preparation Methods
Bromination-Methoxylation Sequential Approach
Procedure :
-
Bromination : Benzofuran undergoes electrophilic bromination using bromine (Br₂) in the presence of a catalyst (e.g., FeBr₃) to yield 4-bromobenzofuran.
-
Methoxylation : The brominated intermediate is treated with sodium methoxide (NaOMe) in methanol to introduce the methoxy group at the 7-position.
Conditions :
-
Bromination: 0–25°C, 1–3 h in dichloromethane or carbon tetrachloride.
-
Methoxylation: Reflux in methanol (6–12 h).
Industrial Scale : Continuous flow reactors improve efficiency, achieving >90% purity via recrystallization.
Methoxylation Followed by Bromination
Procedure :
-
Methoxylation : 7-Hydroxybenzofuran is methylated using methyl iodide (CH₃I) and potassium carbonate (K₂CO₃) in DMF.
-
Bromination : The methoxylated product undergoes regioselective bromination with N-bromosuccinimide (NBS) under radical initiation (e.g., benzoyl peroxide).
Conditions :
-
Methoxylation: 60°C, 4–6 h.
-
Bromination: 0–5°C in tetrahydrofuran (THF), 1–2 h.
Key Insight : Radical bromination selectively targets the 4-position due to steric and electronic factors.
Palladium-Catalyzed Intramolecular Heck Reaction
Procedure :
-
Substrate Preparation : 2-(4-Bromo-7-methoxybenzofuran-3-yl)acetate is synthesized via MOM protection, o-lithiation, and O-alkylation.
-
Cyclization : Palladium acetate (Pd(OAc)₂) catalyzes intramolecular Heck reaction in DMF with sodium formate as a reductant.
Conditions :
-
70°C under argon, 1–2 h.
Yield : 34% (five-step sequence).
Advantage : Enables access to polysubstituted benzofuran derivatives.
Directed Ortho-Metalation (DoM) Strategy
Procedure :
-
Directed Metalation : 7-Methoxybenzofuran is treated with LDA (lithium diisopropylamide) at –78°C to generate a lithiated intermediate.
-
Electrophilic Quenching : Bromination with iodine (I₂) or subsequent transmetallation with ZnCl₂ and CuCN·2LiCl, followed by quenching with Br₂.
Conditions :
-
Anhydrous THF, –78°C to 0°C.
Comparative Analysis of Methods
Mechanistic Insights
-
Radical Bromination : NBS generates bromine radicals that selectively attack the electron-rich 4-position of benzofuran.
-
Heck Reaction : Pd(0) mediates oxidative addition with aryl halides, forming a π-allyl intermediate that undergoes cyclization.
-
Methoxylation Dynamics : Alkali-driven SN2 displacement at the 7-position is favored due to reduced steric hindrance.
Challenges and Optimization
-
Regioselectivity : Competing bromination at the 5-position is minimized using bulky directing groups (e.g., MOM).
-
Catalyst Loading : Reducing Pd(OAc)₂ to 0.5 mol% decreases costs without compromising yield.
-
Purification : Silica gel chromatography (hexane/EtOAc) resolves regioisomers, while recrystallization in heptane enhances purity .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 4-Bromo-7-methoxybenzofuran, and how can reaction conditions influence yield?
- Methodological Answer : The synthesis of brominated benzofuran derivatives often involves electrophilic aromatic substitution. For example, 4-bromo-5-methoxybenzofuran was synthesized via bromination of 5-methoxybenzofuran using bromine in carbon disulfide at −20 to −25°C, achieving a 64% yield . Key factors include temperature control (to minimize side reactions) and solvent selection (e.g., carbon disulfide for improved bromine solubility). Lower yields in analogous compounds (e.g., 2-bromo-7-HBF) highlight challenges in regioselectivity, which can be addressed by adjusting substituent directing effects or using protecting groups .
Q. How is X-ray crystallography employed to resolve structural ambiguities in brominated benzofurans?
- Methodological Answer : Single-crystal X-ray diffraction is critical for determining bond angles, dihedral angles, and intermolecular interactions. For instance, in 5-bromo-7-methyl-2-(4-methylphenyl)-3-methylsulfinyl-1-benzofuran, the benzofuran fragment forms a dihedral angle of 14.46° with the 4-methylphenyl ring, and Br–O halogen bonding (3.151 Å) stabilizes dimer formation . Data collection parameters (e.g., T = 173 K, R factor = 0.028) ensure accuracy, while software like SHELX refines atomic positions .
Q. What spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer : Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are standard. For example, ¹H NMR of 4-bromo-5-methoxybenzofuran reveals distinct coupling patterns (e.g., J₆₋₇ = 8.7 Hz for aromatic protons) and methoxy group signals at δ 3.87 ppm . Mass spectrometry confirms molecular weight (e.g., m/z 227 for C₉H₇BrO₂), while infrared (IR) spectroscopy identifies functional groups like C–Br stretches (~600 cm⁻¹).
Advanced Research Questions
Q. How do electronic effects of substituents influence regioselectivity in benzofuran bromination?
- Methodological Answer : Regioselectivity is governed by electron-donating/withdrawing groups. For example, methoxy groups at position 7 in this compound activate the para position (C-4) for electrophilic attack. Computational studies (e.g., DFT calculations) can map electron density to predict reactivity. Experimental validation involves synthesizing analogs (e.g., 5-methoxy vs. 6-methoxy derivatives) and comparing bromination outcomes .
Q. What strategies mitigate challenges in synthesizing 2-bromo-7-HBF derivatives, and how do they apply to this compound?
- Methodological Answer : Low yields in 2-bromo-7-HBF synthesis arise from steric hindrance and competing side reactions. Strategies include:
- Protecting groups : Temporarily block reactive sites (e.g., silyl ethers for hydroxyl groups).
- Metal-mediated bromination : Use CuBr₂ or LiBr to enhance selectivity .
- Microwave-assisted synthesis : Reduce reaction time and improve yield . These approaches are adaptable to this compound by modifying substituent positions.
Q. How can halogen bonding in brominated benzofurans be exploited for crystal engineering?
- Methodological Answer : Bromine atoms participate in halogen bonding (e.g., Br···O interactions), which directs molecular packing. In 5-bromo-2-(4-fluorophenyl)-7-methyl-3-methylsulfinyl-1-benzofuran, Br–O contacts (3.151 Å) form centrosymmetric dimers . Such interactions can be leveraged to design co-crystals with enhanced solubility or stability by pairing with complementary hydrogen-bond donors (e.g., carboxylic acids).
Q. What pharmacological screening methods are suitable for evaluating this compound derivatives?
- Methodological Answer : Derivatives like sulfamoylbenzoyl benzofurans (e.g., 2-(4-chloro-3-sulfamoylbenzoyl)-7-methoxybenzo[b]furan) are screened via:
- Receptor binding assays : Radioligand competition studies to assess affinity for targets like GPCRs .
- Enzyme inhibition assays : Measure IC₅₀ values against kinases or proteases using fluorescence-based substrates.
- ADME-Tox profiling : Microsomal stability tests and cytotoxicity assays (e.g., HepG2 cell viability) .
Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
